11-(Phenylthio)undecanoic acid
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Overview
Description
11-(Phenylthio)undecanoic acid is an organic compound with the molecular formula C17H26O2S It is characterized by the presence of a phenylthio group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Phenylthio)undecanoic acid typically involves the reaction of 11-bromo-undecanoic acid with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the phenylthio group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(Phenylthio)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(Phenylthio)undecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of phenylthio groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(Phenylthio)undecanoic acid involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, affecting cellular processes. Additionally, the carboxylic acid group can interact with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
11-Phenylundecanoic acid: Similar structure but lacks the sulfur atom.
Undecanoic acid: Lacks the phenylthio group.
11-Mercaptoundecanoic acid: Contains a thiol group instead of a phenylthio group.
Uniqueness
11-(Phenylthio)undecanoic acid is unique due to the presence of both a phenylthio group and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
4230-10-8 |
---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
11-phenylsulfanylundecanoic acid |
InChI |
InChI=1S/C17H26O2S/c18-17(19)14-10-5-3-1-2-4-6-11-15-20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2,(H,18,19) |
InChI Key |
BPYSWIMKOZCXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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